molecular formula C4H3ClN2O2 B193424 5-Chlorouracil CAS No. 1820-81-1

5-Chlorouracil

Cat. No. B193424
Key on ui cas rn: 1820-81-1
M. Wt: 146.53 g/mol
InChI Key: ZFTBZKVVGZNMJR-UHFFFAOYSA-N
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Patent
US04329460

Procedure details

In 15 ml. of concentrated hydrochloric acid, 345 mg. of methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate is heated under reflux for 15 hours. The reaction mixture is cooled with ice, whereupon 92 mg. of 5-chlorouracil is obtained as colorless prisms.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1(C(OC)=O)[CH:8](O)[NH:7][C:6](=[O:10])[NH:5][C:4]1=[O:11]>>[Cl:2][C:3]1[C:4](=[O:11])[NH:5][C:6](=[O:10])[NH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(NC(NC1O)=O)=O)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled with ice, whereupon 92 mg

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04329460

Procedure details

In 15 ml. of concentrated hydrochloric acid, 345 mg. of methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate is heated under reflux for 15 hours. The reaction mixture is cooled with ice, whereupon 92 mg. of 5-chlorouracil is obtained as colorless prisms.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1(C(OC)=O)[CH:8](O)[NH:7][C:6](=[O:10])[NH:5][C:4]1=[O:11]>>[Cl:2][C:3]1[C:4](=[O:11])[NH:5][C:6](=[O:10])[NH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(NC(NC1O)=O)=O)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled with ice, whereupon 92 mg

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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